N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17513546
InChI: InChI=1S/C11H17NO/c1-9-4-5-10(7-9)12-8-11-3-2-6-13-11/h2-3,6,9-10,12H,4-5,7-8H2,1H3
SMILES:
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine

CAS No.:

Cat. No.: VC17513546

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine -

Specification

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine
Standard InChI InChI=1S/C11H17NO/c1-9-4-5-10(7-9)12-8-11-3-2-6-13-11/h2-3,6,9-10,12H,4-5,7-8H2,1H3
Standard InChI Key YOQOOLODYAIRSS-UHFFFAOYSA-N
Canonical SMILES CC1CCC(C1)NCC2=CC=CO2

Introduction

Structural and Molecular Characteristics

N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine features a cyclopentane ring substituted at the 1-position with a methyl group and an amine functional group bound to a furan-2-ylmethyl moiety. The furan ring, a five-membered aromatic heterocycle containing oxygen, contributes to the compound’s polarity and potential for hydrogen bonding, while the cyclopentane backbone introduces steric complexity.

Molecular Descriptors

Key molecular properties are summarized below:

PropertyValue
IUPAC NameN-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine
Molecular FormulaC11H17NO\text{C}_{11}\text{H}_{17}\text{NO}
Molecular Weight179.26 g/mol
SMILESCC1CCC(C1)NCC2=CC=CO2
InChIKeyYOQOOLODYAIRSS-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds3

The compound’s moderate polarity, derived from the furan oxygen and amine group, influences its solubility and reactivity. Computational models predict a logP (octanol-water partition coefficient) of approximately 2.5, indicating moderate lipophilicity.

Synthesis and Chemical Reactivity

Synthetic Pathways

Two primary methods dominate the synthesis of N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine:

2.1.1 Reductive Amination
This method involves the reaction of 3-methylcyclopentanone with furfurylamine in the presence of a reducing agent such as sodium cyanoborohydride. The ketone group of 3-methylcyclopentanone reacts with the primary amine of furfurylamine, forming an imine intermediate, which is subsequently reduced to the secondary amine:

3-Methylcyclopentanone+FurfurylamineNaBH3CNN-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine\text{3-Methylcyclopentanone} + \text{Furfurylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine}

2.1.2 Nucleophilic Substitution
An alternative route employs 3-methylcyclopentylamine reacting with 2-(chloromethyl)furan. The chlorine atom acts as a leaving group, enabling the amine to perform a nucleophilic attack and form the desired product:

3-Methylcyclopentylamine+2-(Chloromethyl)furanN-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine+HCl\text{3-Methylcyclopentylamine} + \text{2-(Chloromethyl)furan} \rightarrow \text{N-(furan-2-ylmethyl)-3-methylcyclopentan-1-amine} + \text{HCl}

Both methods yield moderate to high purity, with reductive amination preferred for scalability.

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a precursor in multicomponent reactions, facilitating the construction of polycyclic frameworks. Its amine group participates in Ullmann couplings and Schiff base formations.

Future Research Directions

  • Pharmacological Profiling: Comprehensive in vivo toxicity and efficacy studies to validate preliminary bioactivity.

  • Structure-Activity Relationships (SAR): Systematic modification of the cyclopentane and furan substituents to optimize target binding.

  • Hydrogen Storage Feasibility: Investigation of dehydrogenation kinetics and thermodynamics for energy applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator